REACTION_CXSMILES
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[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.O=S(Cl)[Cl:12]>CN(C=O)C>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([Cl:12])=[O:9]
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Name
|
|
Quantity
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1.36 g
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Type
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reactant
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Smiles
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N1=C(C=NC=C1)C(=O)O
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Name
|
|
Quantity
|
20 mL
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Type
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reactant
|
Smiles
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O=S(Cl)Cl
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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catalyst
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 60° C. for 2.0 min
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
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Smiles
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N1=C(C=NC=C1)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |